

Solubility Profile of Brominated Dimethylpyridazines

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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylpyridazine

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Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists

Executive Summary

Brominated dimethylpyridazines represent a critical class of electron-deficient heterocyclic scaffolds used primarily as intermediates in the synthesis of bioactive compounds (e.g., antiviral agents, kinase inhibitors).[1] Unlike their pyridine counterparts, pyridazines possess a 1,2-diazine ring, which significantly alters their dipole moment, hydrogen bond acceptor capacity, and aqueous solubility.

This guide provides a definitive solubility profile for this chemical class, synthesizing experimental data for 3-bromo-6-methylpyridazine (CAS 65202-58-6) and theoretical models for the 4-bromo-3,6-dimethylpyridazine isomer. It establishes protocols for solubility determination and outlines the physicochemical implications of bromine substitution on the dimethylpyridazine core.

Physicochemical Characterization

Structural Determinants of Solubility

The solubility of brominated dimethylpyridazines is governed by the interplay between the hydrophilic diazine core and the lipophilic substituents (methyl and bromine).

- **1,2-Diazine Core:** The adjacent nitrogen atoms create a permanent dipole and act as weak hydrogen bond acceptors (HBA), enhancing aqueous solubility compared to benzenoid aromatics.
- **Bromine Substitution (Lipophilicity Shift):** The introduction of a bromine atom at the C3 or C4 position significantly increases the partition coefficient (LogP) due to the halogen's size and hydrophobicity. It also introduces a potential "sigma-hole," allowing for halogen bonding interactions in crystal lattices, which can increase melting points and reduce solubility.
- **Methyl Sterics:** Methyl groups at positions 3 and 6 (or 6-methyl in mono-substituted variants) disrupt planar stacking in the solid state, potentially lowering lattice energy and enhancing solubility in organic solvents compared to un-substituted analogs.

Comparative Property Table

The following table synthesizes experimental and predicted data for key analogues.

Property	3,6-Dimethylpyridazine (Parent)	3-Bromo-6-methylpyridazine (Reference)	4-Bromo-3,6-dimethylpyridazine (Target)
CAS Number	1632-76-4	65202-58-6	N/A (Isomer Specific)
Molecular Weight	108.14 g/mol	173.01 g/mol	187.04 g/mol
Physical State	Liquid / Low-melt Solid	Solid (Crystalline)	Solid
Density	1.06 g/cm ³	1.59 ± 0.1 g/cm ³	~1.62 g/cm ³ (Predicted)
LogP (Oct/Water)	~0.2	0.74 – 1.26	1.4 – 1.8 (Predicted)
pKa (Conj.[2] Acid)	5.6	~1.26 (Weak Base)	~1.0 (Very Weak Base)
Aqueous Solubility	Miscible / High	Low to Moderate	Low (< 1 mg/mL at neutral pH)
Key Solvents	Water, Ethanol, DCM	DCM, DMSO, Methanol	DCM, DMSO, Ethyl Acetate

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Note: The drastic drop in pKa upon bromination (from 5.6 to -1.2) is due to the electron-withdrawing inductive effect (-I) of the bromine atom, which destabilizes the protonated pyridazinium cation.

Solubility Profile & Solvent Compatibility[1]

Aqueous Solubility vs. pH

Brominated dimethylpyridazines exhibit a pH-dependent solubility profile, typically following a U-shaped or monotonic curve depending on the pKa.

- pH < 1.0 (Strongly Acidic): High solubility. The molecule is protonated at N2, forming a cation.
- pH 4.0 – 7.4 (Physiological): Low solubility (Intrinsic solubility,). The molecule exists primarily as the neutral free base.
- Implication: For purification, acid-base extraction is viable. The compound can be extracted into organic solvent (DCM) from a neutral/basic aqueous phase and back-extracted into strong acid (1M HCl).

Organic Solvent Compatibility

For process chemistry and stock solution preparation, the following solvent hierarchy is observed:

- Dichloromethane (DCM):Excellent. Primary solvent for extraction and chromatography.
- Dimethyl Sulfoxide (DMSO):Excellent. Standard for biological assay stock solutions (typically 10–100 mM).
- Methanol/Ethanol:Good. Solubility increases with temperature; suitable for recrystallization.

- Ethyl Acetate: Moderate. Good for extraction but may require higher volumes than DCM.
- Hexanes/Heptane: Poor. Used as an anti-solvent to induce precipitation.

Experimental Methodologies

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask)

This protocol is the "Gold Standard" for determining the intrinsic solubility () of the solid compound.

Reagents:

- Test Compound (Solid, >95% purity)
- Phosphate Buffered Saline (PBS) pH 7.4
- 0.1 M HCl (for acidic solubility)

Workflow:

- Saturation: Add excess solid compound (~2–5 mg) to 1.0 mL of buffer in a glass vial.
- Equilibration: Cap and shake (orbital shaker) at 25°C or 37°C for 24–48 hours.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated to prevent adsorption).
- Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm).
- Calculation: Compare peak area to a standard calibration curve prepared in DMSO/Buffer.

Protocol: Kinetic Solubility (High-Throughput)

Used during early screening where solid material is limited.

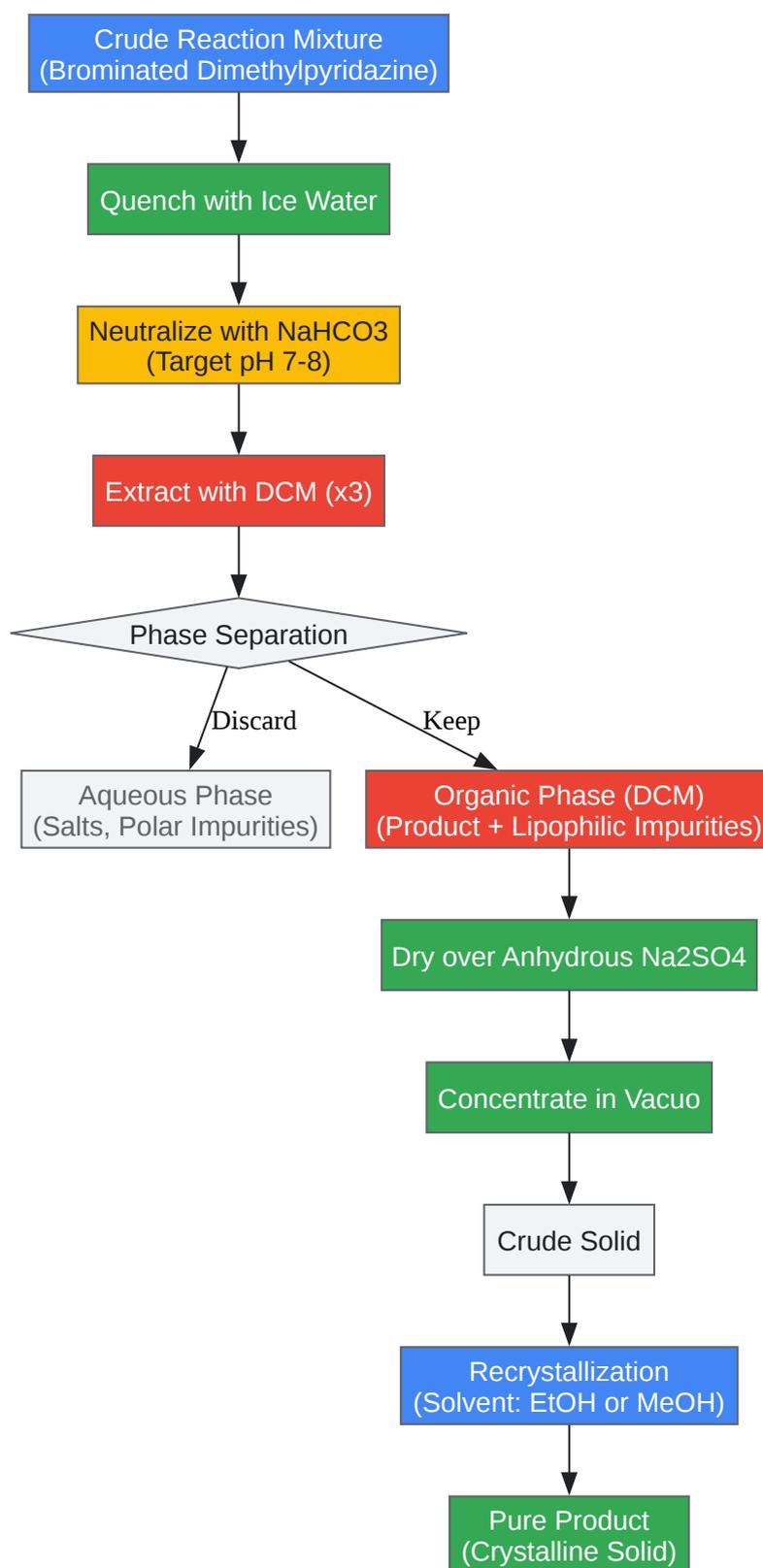
- Preparation: Prepare a 10 mM stock solution in DMSO.

- Spiking: Spike 10 μL of stock into 990 μL of PBS (final 1% DMSO).
- Incubation: Shake for 2 hours at room temperature.
- Detection: Measure turbidity (nephelometry) or filter and analyze via HPLC.
- Result: Reports the concentration at which precipitation first occurs (often higher than thermodynamic solubility due to supersaturation).

Visualization: Solubility-Driven Purification

Workflow

The following diagram illustrates a standard purification logic for brominated dimethylpyridazines, leveraging their specific solubility profile (Acid-soluble, Organic-soluble).



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Caption: Solubility-driven purification workflow leveraging the lipophilicity of the neutral brominated species.

Implications for Drug Design[3][4]

- **Fragment-Based Discovery:** Brominated dimethylpyridazines are excellent fragments. The bromine serves as a handle for Suzuki-Miyaura coupling or Buchwald-Hartwig amination to elaborate the core into more complex drugs.
- **Bioavailability:** The relatively low LogP (compared to bromobenzenes) and moderate aqueous solubility make them favorable starting points. However, the low pKa means they will not be ionized in the small intestine, potentially limiting solubility-limited absorption if the dose is high.
- **Formulation:** For preclinical studies, formulation in 10% DMSO / 40% PEG400 / 50% Water is recommended to maintain solubility.

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